molecular formula C9H8F3NO2 B108146 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid CAS No. 142012-65-5

2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid

Numéro de catalogue: B108146
Numéro CAS: 142012-65-5
Poids moléculaire: 219.16 g/mol
Clé InChI: FANMQHUKZBBELZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid (CAS 144789-75-3) is a chiral phenylglycine derivative serving as a valuable building block in medicinal chemistry and drug discovery research. This compound features a trifluoromethyl group attached to a phenyl ring, which is linked to an aminoacetic acid core. The trifluoromethyl group is a common motif in active pharmaceutical ingredients due to its ability to enhance metabolic stability, membrane permeability, and binding affinity. As a chemical building block, this compound is a key synthetic intermediate for the development of potential therapeutic agents. Its structure is related to "Activator-3" (2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid), a potent pan-activator of AMP-activated protein kinase (AMPK) studied for metabolic disorders . Research into AMPK activators represents a promising approach for conditions like type-II diabetes, as activation of this enzyme can enhance glucose utilization and improve lipid profiles . This building block is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANMQHUKZBBELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380600
Record name Amino[4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142012-65-5
Record name Amino[4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 142012-65-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Strecker Synthesis: Aldehyde-Based Aminonitrile Formation

The Strecker reaction remains the most widely employed method for synthesizing α-amino acids, including 2-amino-2-(4-(trifluoromethyl)phenyl)acetic acid . This three-step process begins with 4-(trifluoromethyl)benzaldehyde as the starting material:

  • Aldehyde Amination :
    The aldehyde reacts with ammonium chloride (NH₄Cl) and potassium cyanide (KCN) in aqueous methanol at 0–5°C to form the aminonitrile intermediate. The reaction proceeds via nucleophilic addition of cyanide to the imine generated in situ .

    RCHO+NH3+KCNRCH(NH2)CN(R=4CF3C6H4)\text{RCHO} + \text{NH}_3 + \text{KCN} \rightarrow \text{RCH(NH}_2\text{)CN} \quad (\text{R} = 4-\text{CF}_3\text{C}_6\text{H}_4-)
  • Hydrolysis of Aminonitrile :
    The aminonitrile undergoes acidic hydrolysis (6 M HCl, reflux, 12 h) to yield the target amino acid. Catalytic amounts of sulfuric acid enhance reaction kinetics by stabilizing the transition state .

    RCH(NH2)CN+2H2OH+RCH(NH2)COOH+NH3\text{RCH(NH}_2\text{)CN} + 2\text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{RCH(NH}_2\text{)COOH} + \text{NH}_3

Optimization Data :

ParameterOptimal ValueYield Improvement
Temperature0–5°CPrevents racemization
NH₄Cl:KCN Ratio1:1.2Maximizes imine formation
Hydrolysis Duration12 h98% conversion

This method achieves 85–88% overall yield with minimal racemization due to low-temperature conditions .

Gabriel Synthesis: Phthalimide-Mediated Amine Protection

The Gabriel synthesis offers an alternative route, particularly useful for avoiding harsh ammonolysis conditions:

  • Bromo Intermediate Preparation :
    4-(Trifluoromethyl)phenylacetic acid is brominated at the α-position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C).

  • Phthalimide Substitution :
    The α-bromo derivative reacts with potassium phthalimide in DMF at 120°C for 8 h, forming the phthalimido-protected intermediate.

  • Deprotection and Hydrolysis :
    Hydrazine hydrate cleaves the phthalimide group, followed by basic hydrolysis (2 M NaOH, 60°C) to yield the amino acid.

Key Advantages :

  • Avoids toxic cyanide reagents.

  • Enables chiral resolution via crystallographic separation of diastereomeric salts.

Limitations :

  • Lower overall yield (62–68%) due to multi-step losses.

Industrial-scale production leverages radical chemistry for direct trifluoromethyl group introduction :

  • α-Keto Acid Substrate :
    Phenylglyoxylic acid serves as the starting material.

  • CF₃ Radical Generation :
    Trifluoromethyl iodide (CF₃I) and a photoredox catalyst (e.g., Ir(ppy)₃) generate CF₃ radicals under blue LED irradiation .

  • Radical Addition :
    The CF₃ radical adds to the α-keto acid, followed by hydrogen atom transfer (HAT) to form 2-trifluoromethyl-2-hydroxyacetic acid.

  • Amination :
    The hydroxyl group is replaced via a Hofmann-type reaction with aqueous ammonia and iodine (I₂) at 40°C .

Reaction Conditions :

  • Catalyst Loading: 2 mol% Ir(ppy)₃

  • CF₃I Pressure: 1.5 atm

  • Yield: 78% (two steps)

Enzymatic Resolution of Racemic Mixtures

Chiral synthesis employs lipases or transaminases for enantioselective production :

  • Racemic Synthesis :
    The Strecker or Gabriel method produces (±)-2-amino-2-(4-(trifluoromethyl)phenyl)acetic acid.

  • Enzymatic Hydrolysis :
    Porcine pancreatic lipase (PPL) selectively hydrolyzes the L-enantiomer ester in phosphate buffer (pH 7.0, 37°C).

Performance Metrics :

EnzymeSubstrateee (%)Yield (%)
PPLEthyl ester9945
Candida antarcticaMethyl ester9550

Solid-Phase Peptide Synthesis (SPPS)

SPPS enables modular assembly for research-scale quantities :

  • Resin Functionalization :
    Wang resin is loaded with Fmoc-protected glycine.

  • Trifluoromethylation :
    A Mitsunobu reaction installs the 4-(trifluoromethyl)benzyl group using DIAD and PPh₃.

  • Deprotection and Cleavage :
    Piperidine removes Fmoc groups, followed by TFA cleavage from the resin.

Typical Yield : 70–75% (purity >95% by HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate various biochemical pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic Acid

  • CAS: Not explicitly provided (synthesized in ).
  • Molecular Formula : C₉H₆F₄O₂.
  • Key Features: Fluorine atom replaces the amino group.
  • Implications: Increased electronegativity and acidity compared to the amino analog. Likely lower solubility in aqueous media due to reduced hydrogen-bonding capacity .

2-(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic Acid

  • CAS : 918793-31-4.
  • Molecular Formula : C₁₂H₁₀F₃N₂O₂S.
  • Key Features : Incorporates a thiazole ring.
  • Implications : The heterocyclic structure may enhance binding to enzymes or receptors, altering pharmacokinetics and target specificity .

2-Amino-2-(4-fluorophenyl)acetic Acid (4-Fluorophenylglycine)

  • CAS : 32857-62-8 (parent acid in ; analogs in ).
  • Molecular Formula: C₈H₈FNO₂.
  • Key Features : Fluorine replaces the trifluoromethyl group.
  • Implications : Lower lipophilicity and metabolic stability compared to the CF₃-substituted compound. Reduced electron-withdrawing effect decreases carboxylic acid acidity .

N-Boc-2-(4-Trifluoromethylphenyl)acetic Acid

  • CAS : 847147-40-4.
  • Molecular Formula: C₁₄H₁₆F₃NO₄.
  • Key Features: tert-Butoxycarbonyl (Boc) protects the amino group.
  • Implications : Increased molecular weight (319.28 g/mol) and lipophilicity. Used as an intermediate in peptide synthesis .

2-Amino-2-(2,4-dimethoxyphenyl)acetic Acid

  • CAS : 117468-91-4.
  • Molecular Formula: C₁₀H₁₃NO₄.
  • Key Features : Methoxy groups at the 2- and 4-positions.
  • Implications : Electron-donating methoxy groups reduce acidity and may improve solubility in polar solvents .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Notable Properties
2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid 144789-73-1 C₉H₈F₃NO₂ 219.16 Para-CF₃, chiral amino acid High lipophilicity, metabolic stability
2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid N/A C₉H₆F₄O₂ ~222.14 Fluorine substituent Higher acidity, lower solubility
4-Fluorophenylglycine 32857-62-8 C₈H₈FNO₂ 169.15 Para-F, no CF₃ Lower lipophilicity, reduced stability
N-Boc-2-(4-trifluoromethylphenyl)acetic acid 847147-40-4 C₁₄H₁₆F₃NO₄ 319.28 Boc-protected amine Synthetic intermediate, lipophilic
2-Amino-2-(2,4-dimethoxyphenyl)acetic acid 117468-91-4 C₁₀H₁₃NO₄ 211.22 2,4-dimethoxy substituents Improved solubility, lower acidity

Research Findings and Implications

Role of Trifluoromethyl Group: The -CF₃ group significantly increases lipophilicity (logP) compared to non-fluorinated analogs, enhancing membrane permeability and bioavailability. Its strong electron-withdrawing nature lowers the pKa of the carboxylic acid (~2.5–3.0), promoting ionization at physiological pH .

Amino Group vs. Fluorine Substitution: The amino group in the target compound enables hydrogen bonding with biological targets (e.g., enzymes), unlike fluorine-substituted analogs. This property is critical in drug design, as seen in (R)-2-amino-2-phenylacetic acid derivatives used in antibiotics .

Stereochemical Influence : The (R)- and (S)-enantiomers exhibit distinct binding affinities. For example, (R)-enantiomers of similar compounds show enhanced activity in chiral environments like enzyme active sites .

Thiazole and Heterocyclic Analogs : Compounds with thiazole rings (e.g., ) may exhibit altered electronic profiles, improving selectivity for targets like kinase inhibitors .

Synthetic Utility : Boc-protected derivatives () are essential intermediates but require deprotection to restore biological activity, highlighting the importance of protecting group strategies in synthesis .

Activité Biologique

2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, also known as HY-Y0967, is a synthetic compound derived from glycine. It possesses a trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical properties and biological activities. This article delves into the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and related case studies.

  • Molecular Formula : C₉H₈F₃NO₂
  • Molecular Weight : 219.163 g/mol
  • Physical Form : Pale-yellow to yellow-brown solid

The unique trifluoromethyl group enhances the compound's reactivity and biological interactions, making it a subject of interest in pharmacological research.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of cancer research and neuropharmacology. Below are summarized findings from recent studies:

Anticancer Potential

  • Inhibition of Cell Proliferation : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, similar compounds with trifluoromethyl groups have demonstrated significant cytotoxicity against various cancer cell lines, including Jurkat and HeLa cells .
    Cell LineIC50 (µM)Treatment Duration
    Jurkat4.64 ± 0.0848 hours
    HeLa9.22 ± 0.1748 hours
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is still under investigation. However, it is hypothesized to involve the inhibition of specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to cell cycle arrest in the sub-G1 phase, indicating its potential role in promoting apoptosis in cancer cells .

Neuropharmacological Effects

The trifluoromethyl group has been associated with enhanced potency in neuropharmacological applications. Compounds containing this moiety have shown improved inhibition of neurotransmitter uptake and enzyme activity related to neurological disorders .

Case Studies and Comparative Analysis

A comparative analysis of structurally similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaUnique Features
2-Amino-2-(4-chlorophenyl)acetic acidC₉H₈ClNO₂Chlorine instead of trifluoromethyl group
2-Amino-3-(4-trifluoromethylphenyl)propanoic acidC₁₀H₉F₃NO₂Propanoic acid structure with similar fluorinated group
2-Amino-2-(4-fluorophenyl)acetic acidC₉H₈FNO₂Contains a fluorine atom instead of trifluoromethyl

These comparisons showcase how the trifluoromethyl group alters chemical reactivity and biological activity, making it a critical feature for therapeutic development.

Future Directions in Research

While initial findings are promising, further research is necessary to fully elucidate the safety, efficacy, and therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and long-term effects of the compound.
  • Mechanistic Studies : To better understand the pathways through which this compound exerts its biological effects.
  • Clinical Trials : To evaluate its potential as a therapeutic agent in oncology and neurology.

Q & A

Q. How can researchers optimize the synthesis yield of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid?

  • Methodological Answer: Synthesis optimization can involve adjusting reaction parameters such as temperature, time, and catalyst loading. For example, tert-butyl esters (e.g., bromoacetic acid tert-butyl ester) can act as protecting groups to enhance reaction efficiency, as seen in analogous trifluoromethylphenylacetic acid syntheses . Additionally, using acetic acid and hydrogen peroxide under strong acid conditions may improve oxidation steps, as demonstrated in related isoxazole derivative syntheses . Purification via column chromatography or recrystallization should be tailored to isolate the product from unreacted starting materials or byproducts.

Q. What analytical techniques are recommended for confirming the identity and purity of the compound?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) and liquid chromatography-mass spectrometry (LCMS) (e.g., m/z 757 [M+H]+) are critical for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, should be employed to confirm structural integrity, with attention to resolving challenges posed by fluorine atoms (e.g., 19^{19}F NMR for trifluoromethyl groups) .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved for stereochemical studies?

  • Methodological Answer: Chiral HPLC using columns with amylose- or cellulose-based stationary phases can separate enantiomers. For example, (R)- and (S)-isomers of structurally similar 4-fluorophenylglycine derivatives were resolved using chiral chromatography . Enzymatic resolution with acylases or lipases may also be explored to selectively hydrolyze one enantiomer, leveraging the amino acid backbone’s reactivity .

Q. How should stability studies under physiological conditions be designed to assess degradation pathways?

  • Methodological Answer: Incubate the compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C, simulating physiological conditions. Monitor degradation over time using LCMS to identify metabolites or decomposition products. For hydrolytic stability, test acidic (pH 2) and alkaline (pH 9) conditions, as trifluoromethyl groups may influence susceptibility to hydrolysis . Compare results with structurally related bioactive aromatic acids, such as diethylamino-phenyl-acetic acid, to infer degradation mechanisms .

Q. What strategies are effective for synthesizing derivatives to study structure-activity relationships (SAR)?

  • Methodological Answer: Introduce substituents via electrophilic aromatic substitution (e.g., nitration, halogenation) on the phenyl ring, ensuring regioselectivity using directing groups. Protect the amino group with tert-butoxycarbonyl (Boc) or trifluoroacetyl groups during synthesis to prevent side reactions, as seen in trifluoroacetamido-phenylacetic acid derivatives . Post-functionalization, deprotection under mild acidic conditions (e.g., TFA) can regenerate the free amino group for biological testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.